In Vivo Antihypertensive Activity: 4-Hydroxy Moxonidine vs. Moxonidine in Spontaneously Hypertensive Rats (SHR)
In a direct head-to-head study, all seven major moxonidine metabolites, including 4-Hydroxy Moxonidine (hydroxy moxonidine), were synthesized and tested for blood pressure reduction in SHR at an intravenous dose of 3 mg/kg. Moxonidine itself produced a pronounced and sustained decrease in mean blood pressure, while 4-Hydroxy Moxonidine elicited no significant change from baseline [1].
| Evidence Dimension | Change in mean arterial blood pressure |
|---|---|
| Target Compound Data | No significant reduction; activity indistinguishable from vehicle control. |
| Comparator Or Baseline | Moxonidine (parent compound): Significant, sustained decrease in mean blood pressure at the same 3 mg/kg i.v. dose. |
| Quantified Difference | Complete loss of antihypertensive activity in the target compound. |
| Conditions | Conscious, unrestrained spontaneously hypertensive rats (SHR); single intravenous dose (3 mg/kg). |
Why This Matters
This data confirms 4-Hydroxy Moxonidine is pharmacologically inactive, making it a critical negative control for in vivo studies and an essential standard for impurity profiling rather than a functional agonist.
- [1] Wirth, D. D., et al. Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 2002, 37(1), 23–34. View Source
